Phosphanecarboxylic acid

Descripción general

Descripción

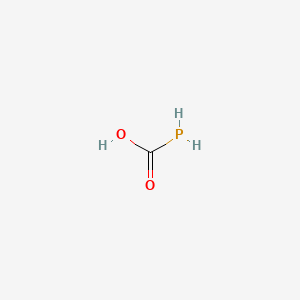

Phosphanecarboxylic acid is an organophosphorus compound characterized by the presence of both a phosphane (PH) group and a carboxylic acid (COOH) group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of chemistry and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphanecarboxylic acid can be synthesized through several methods, including:

Hydrolysis of Phosphinates: One common method involves the hydrolysis of phosphinate esters under acidic or basic conditions to yield this compound.

Carboxylation of Phosphanes: Another approach is the carboxylation of phosphanes using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphinate esters, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Análisis De Reacciones Químicas

Bisphosphorylation of Carboxylic Acids

Phosphanecarboxylic acid derivatives participate in transition metal-free bisphosphorylation with carboxylic acids, forming P–C–O–P motifs. This reaction employs H-phosphonates, H-phosphinates, or secondary phosphine oxides under Boc₂O activation .

Key Findings:

-

Substrate Scope : Aromatic and aliphatic carboxylic acids, including complex APIs, react efficiently (Table 1).

-

Mechanism : Boc₂O generates a mixed anhydride intermediate, which reacts with P(O)–H compounds to yield acyl phosphorus intermediates. Hammett analysis (ρ = −0.22) indicates Boc fragment release as the rate-determining step .

Table 1: Substrate Scope for Bisphosphorylation

| Substrate Type | P(O)–H Reagent | Product Yield (%) |

|---|---|---|

| Benzoic acid | Diethyl phosphonate | 85 |

| 4-Nitrobenzoic acid | Diphenyl phosphine | 78 |

| Cyclohexanecarboxylic acid | H-Phosphinate | 82 |

Esterification and Functionalization

PCA undergoes esterification to enhance stability and solubility. Protonation of phosphaethynolate (PCO⁻) yields PH₂COOH, which forms esters with organic alcohols .

Reaction Highlights:

-

Stability Trends : Oxygen-functionalized esters (e.g., PH₂COOR) exhibit greater thermal stability than phosphorus-functionalized derivatives, which favor decarboxylation .

-

Comparative Analysis : PCA esters show stronger P–C bonds compared to carbamic (NH₂COOH) and carbonic acids (H₂CO₃) .

Supramolecular Activation in Organocatalysis

PCA derivatives form heterodimers with phosphoric acids , enabling asymmetric catalysis. This self-assembly activates carboxylic acids for kinetic resolutions, achieving enantiomeric excess (ee) >90% in epoxide and α-chiral carboxylic acid resolutions .

Mechanistic Insights:

-

DFT Studies : Supramolecular interactions lower activation energy by 4–6 kcal/mol.

-

Kinetic Resolution : Racemic epoxides are resolved with selectivity factors up to s = 93 .

Stability and Functionalization Studies

PCA’s reactivity is influenced by pH and substituents:

-

Decarboxylation : Occurs readily at >160°C or under acidic conditions, releasing CO₂ and forming phosphine derivatives .

-

Chlorine Tolerance : PCA remains stable in chlorinated environments, unlike polyacrylates .

Table 3: Functionalization Effects on PCA Stability

| Derivative Type | Thermal Stability (°C) | Solubility |

|---|---|---|

| PH₂COOH (protonated) | <100 | Aqueous |

| PH₂COOEt (ester) | 150–200 | Organic solvents |

| PH₂PO(OEt)₂ | 120 | Moderate |

Industrial and Synthetic Utility

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Prodrug Development

Phosphanecarboxylic acids have been utilized in the design of prodrugs to enhance the solubility and bioavailability of pharmacologically active compounds. For instance, a series of carboxylic acid and phosphate prodrugs were synthesized to improve the water solubility of an HBV capsid protein modulator, NVR 3-778. The prodrug demonstrated significantly higher solubility (up to 900 times greater) in various pH conditions compared to its parent compound, while maintaining antiviral efficacy and reducing cytotoxicity .

1.2 Antifungal Agents

Research has shown that derivatives of phosphanecarboxylic acids can act as potent antifungal agents. For example, modifications to fluconazole with carboxylic acid and phosphate esters resulted in compounds with significantly enhanced antifungal activity against pathogens like Candida albicans and Aspergillus niger, indicating their potential for development into effective topical treatments .

Material Science

2.1 Surface Functionalization

Phosphanecarboxylic acids are employed in the functionalization of surfaces due to their ability to form stable bonds with various substrates. Their high polarity and ionizability make them suitable for creating anionic amphiphilic compounds, which can stabilize colloidal solutions and enhance the performance of coatings and adhesives .

2.2 Supramolecular Chemistry

The coordination properties of phosphanecarboxylic acids allow them to be used in supramolecular assemblies. They can form catanionic aggregates with lipophilic amines, which have been assessed for biological applications such as HIV inhibition . This highlights their versatility in creating complex molecular structures for targeted drug delivery systems.

Agriculture

3.1 Herbicides

Natural products containing carbon-phosphorus bonds, including phosphanecarboxylic acids, have been identified as effective herbicides. Compounds like phosphinothricin have been widely used due to their ability to inhibit specific metabolic pathways in plants, making them valuable tools in agricultural pest management .

Case Studies

Mecanismo De Acción

The mechanism of action of phosphanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The phosphane group can form coordination complexes with metal ions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Phosphanecarboxylic acid can be compared with other similar compounds, such as:

Phosphonic Acid: Unlike this compound, phosphonic acid lacks the carboxylic acid group, which affects its reactivity and applications.

Phosphinic Acid: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.

Carboxylic Acids: While carboxylic acids share the COOH group, they do not contain phosphorus, making their chemical behavior distinct.

Uniqueness: this compound’s unique combination of phosphane and carboxylic acid groups allows it to participate in a diverse array of chemical reactions and applications, setting it apart from other related compounds.

Actividad Biológica

Phosphanecarboxylic acid, a compound characterized by its phosphorus and carboxylic acid functional groups, has garnered attention for its diverse biological activities. This article delves into the biological properties, applications, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is known for its unique structural features that contribute to its reactivity and biological functions. The presence of both phosphorous and carboxylic acid groups allows it to interact with various biological systems.

Biological Activities

1. Antimicrobial Properties

this compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, making it a potential candidate for use in pharmaceuticals and agricultural applications. The mechanism of action often involves disrupting bacterial cell membranes or interfering with metabolic processes.

2. Scale Inhibition

In industrial applications, particularly in oil and gas, this compound is utilized as a scale inhibitor. It forms complexes with calcium ions, preventing scale formation in pipelines and equipment. Studies have shown that its efficacy as a scale inhibitor can be enhanced by modifying its molecular structure to improve solubility and interaction with mineral scales .

3. Dispersant Properties

this compound serves as an effective dispersant in various formulations, including water treatment and concrete admixtures. Its ability to stabilize suspensions of particulate matter is attributed to its amphiphilic nature, which helps maintain uniform distribution of particles in solution .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains. This suggests potential applications in medical disinfectants and agricultural biocides.

Case Study 2: Scale Inhibition in Oil Fields

In a field study assessing the performance of this compound as a scale inhibitor, it was found to reduce scale deposition by over 70% compared to untreated controls. The study highlighted the importance of molecular weight distribution in optimizing the performance of this compound in precipitation-squeeze treatments .

Research Findings

Recent research has focused on enhancing the biological activity of this compound through structural modifications. For instance:

- Modification Techniques : Altering the functional groups or introducing additional phosphonate moieties has been shown to improve both antimicrobial activity and scale inhibition efficiency.

- Transport Properties : Studies have demonstrated that the transportability of this compound-based nanomaterials can be significantly influenced by electrolyte content during injection into oil formations .

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | CH₃O₂P |

| Antimicrobial MIC (E. coli) | 0.5 mg/mL |

| Scale Inhibition Efficiency | >70% reduction in scale deposition |

| Active Content (Dispersant) | 49.5% |

| pH Range (1% Solution) | 3.0 - 3.5 |

Propiedades

IUPAC Name |

phosphanylformic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUIIHOXOWVKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559205 | |

| Record name | Phosphanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS] | |

| Record name | 2-Propenoic acid, polymer with sodium phosphinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71050-62-9, 23636-66-0 | |

| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.